4-(2-Aminoethyl)-1-(3-methylbut-2-en-1-yl)pyridinium bromide
Description
4-(2-Aminoethyl)-1-(3-methylbut-2-en-1-yl)pyridinium bromide (CAS: MFCD25368888) is a pyridinium derivative characterized by a 2-aminoethyl substituent at the 4-position and a 3-methylbut-2-en-1-yl (prenyl) group at the 1-position of the pyridinium ring. This compound, with a molecular formula of C₁₂H₂₀BrN₂, is listed as a high-purity (95%) primary amine product but has been discontinued commercially . The aminoethyl group may facilitate hydrogen bonding, while the prenyl moiety introduces hydrophobicity, influencing its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[1-(3-methylbut-2-enyl)pyridin-1-ium-4-yl]ethanamine;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2.BrH/c1-11(2)4-8-14-9-5-12(3-7-13)6-10-14;/h4-6,9-10H,3,7-8,13H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQZDUKASUEQRI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[N+]1=CC=C(C=C1)CCN)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Bromide Derivatives
Structural Analogues with Varying Substituents
Table 1: Key Pyridinium Bromide Derivatives and Their Properties
Physicochemical Properties
- In contrast, compound 3j (105–107°C) with a similar structure but shorter chain length shows reduced melting points, highlighting the role of molecular rigidity .
- Synthesis Yields : High yields (>90%) are common in pyridinium bromide syntheses via quaternization (e.g., 3g: 93%, 3l: 93%) , whereas 12bF achieved 81% yield due to steric hindrance from the pentylbenzyl group .
Spectroscopic and Analytical Comparisons
- NMR Profiles: The target compound’s ¹H-NMR would show signals for the prenyl group (δ ~5.3 ppm for allylic protons) and aminoethyl protons (δ ~2.7–3.5 ppm). Comparable compounds like 12bF exhibit distinct aromatic proton shifts (δ 8.68 ppm for pyridinium protons) due to electron-donating dimethylamino groups .
- IR Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and N⁺-H (~2500 cm⁻¹) are expected in the target compound, while coumarin hybrids (e.g., 3g) display lactone C=O stretches (~1700 cm⁻¹) .
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